4-((3-Methylphenyl)sulfonamido)benzoic acid
Description
Contextualizing Sulfonamide and Benzoic Acid Scaffolds in Modern Chemical Science
Both sulfonamide and benzoic acid scaffolds are cornerstones of modern chemical and pharmaceutical science. The sulfonamide functional group (-SO₂NHR) is a key component in a wide array of drugs, famously including antibacterial sulfa drugs. google.com Its ability to act as a stable, non-hydrolyzable mimic of other functional groups and its capacity to engage in hydrogen bonding make it a valuable component in drug design. rsc.org
Benzoic acid and its derivatives are also prevalent in medicinal chemistry and are recognized for their diverse biological activities. chemspider.com The carboxylic acid group can participate in crucial interactions with biological targets and can be modified to modulate a compound's pharmacokinetic properties. The presence of both these scaffolds in one molecule creates a bifunctional platform with potential for a range of biological interactions.
Historical Development and Significance of Sulfonamide-Containing Compounds in Organic Synthesis Research
The history of sulfonamide-containing compounds is a significant chapter in the story of medicine. The discovery of Prontosil, the first commercially available antibacterial sulfonamide, in the 1930s marked a turning point in the treatment of bacterial infections and ushered in the era of chemotherapy. rsc.org This discovery spurred extensive research into the synthesis and derivatization of sulfonamides, leading to the development of a vast library of compounds with a wide spectrum of biological activities beyond their antibacterial origins. google.com These include diuretics, antidiabetic agents, and anticancer drugs. researchgate.net The development of efficient synthetic routes to sulfonamides, often involving the reaction of sulfonyl chlorides with amines, has been a continuous area of research in organic synthesis. rsc.org
Overview of Research Trajectories for Sulfonamido-Benzoic Acid Derivatives
Research into compounds that, like 4-((3-Methylphenyl)sulfonamido)benzoic acid, contain both a sulfonamide and a benzoic acid moiety has explored a variety of therapeutic areas. A significant focus has been on their potential as inhibitors of various enzymes. For instance, certain benzenesulfonamide (B165840) derivatives have been investigated as potent inhibitors of carbonic anhydrase, an enzyme implicated in conditions like glaucoma and certain types of cancer. tandfonline.comresearchgate.net
Other research has explored their antimicrobial properties, building on the legacy of the original sulfa drugs. nih.gov The general structure of an N-arylsulfonyl-4-aminobenzoic acid allows for systematic modifications of the aryl group to explore structure-activity relationships and to optimize properties such as potency and selectivity. researchgate.net The investigation of these derivatives often involves their synthesis followed by in vitro and sometimes in silico evaluation of their biological activity.
Scope and Objectives of Academic Inquiry into this compound
While specific academic inquiry into this compound is not prominent in the literature, the objectives for studying such a compound can be inferred from research on its analogues. The primary goal would be to investigate its potential biological activity. This would typically involve:
Synthesis and Characterization: Developing an efficient synthetic route and fully characterizing the compound using modern analytical techniques.
Biological Screening: Testing the compound against a panel of biological targets, such as enzymes or receptors, to identify any potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of related compounds with systematic structural modifications to understand how changes in the chemical structure affect biological activity.
The specific placement of the methyl group at the 3-position of the phenylsulfonyl moiety would be of particular interest in SAR studies, as its electronic and steric influence could significantly impact the compound's interaction with a biological target compared to its 2-methyl or 4-methyl isomers.
Chemical Properties and Synthesis
The fundamental characteristics of this compound are dictated by its molecular structure.
| Property | Value |
| CAS Number | 885268-94-0 |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.32 g/mol |
The synthesis of N-arylsulfonyl-4-aminobenzoic acids is well-established in the chemical literature. The most common and direct approach involves the nucleophilic substitution reaction between 4-aminobenzoic acid and an appropriately substituted benzenesulfonyl chloride. nih.gov In the case of this compound, the synthesis would proceed via the reaction of 4-aminobenzoic acid with 3-methylbenzenesulfonyl chloride.
This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous solution of sodium carbonate, to neutralize the hydrochloric acid that is formed as a byproduct. nih.gov The product can then be isolated and purified by standard laboratory techniques such as filtration and recrystallization.
Spectroscopic Data
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (ppm) | Multiplicity |
| Methyl (CH₃) | ~2.4 | Singlet |
| Aromatic (H) | 7.0 - 8.2 | Multiplets |
| Sulfonamide (NH) | Broad singlet | |
| Carboxylic Acid (OH) | Broad singlet |
Expected ¹³C NMR Spectral Data:
| Carbon Atoms | Chemical Shift (ppm) |
| Methyl (CH₃) | ~21 |
| Aromatic (C) | 115 - 145 |
| Carboxylic Acid (C=O) | >165 |
Expected Infrared (IR) Spectral Data:
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| N-H (Sulfonamide) | ~3250 |
| C=O (Carboxylic Acid) | ~1700 |
| S=O (Sulfonamide) | ~1350 and ~1160 |
Structure
3D Structure
Properties
IUPAC Name |
4-[(3-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-10-3-2-4-13(9-10)20(18,19)15-12-7-5-11(6-8-12)14(16)17/h2-9,15H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDUMVGFCWZZSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 3 Methylphenyl Sulfonamido Benzoic Acid
Established Synthetic Routes for Sulfonamide Formation
The creation of the sulfonamide linkage (-SO₂NH-) is the critical step in synthesizing the target molecule. This is most commonly accomplished through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic sulfur atom of the sulfonyl chloride.
The most conventional and widely documented method for synthesizing N-aryl sulfonamides is the reaction of an arylsulfonyl chloride with an amine. In the case of 4-((3-Methylphenyl)sulfonamido)benzoic acid, this involves the condensation of 3-methylphenylsulfonyl chloride with 4-aminobenzoic acid.
This reaction is typically carried out in the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct. The choice of base and solvent can significantly influence the reaction's efficiency and yield. While aliphatic amines are generally highly reactive, aromatic amines like 4-aminobenzoic acid may require more elevated temperatures or longer reaction times to achieve high yields. researchgate.net A common procedure involves dissolving 4-aminobenzoic acid in an aqueous basic solution, followed by the addition of the sulfonyl chloride. researchgate.net After the reaction is complete, acidification of the mixture precipitates the desired carboxylic acid product, which can then be isolated via filtration. rsc.orgresearchgate.net
Table 1: Reaction Conditions for Sulfonamide Synthesis via Condensation Reaction
| Reactants | Base | Solvent System | Key Conditions | Product Isolation |
|---|---|---|---|---|
| 4-aminobenzoic acid, 3-methylphenylsulfonyl chloride | Sodium Carbonate (Na₂CO₃) | Water | Stirring at room temperature, pH control (8-9) | Acidification (HCl), Filtration |
| 4-aminobenzoic acid, 3-methylphenylsulfonyl chloride | Pyridine (B92270) | Dichloromethane (DCM) | 0°C to room temperature | Aqueous workup, Extraction |
| 4-aminobenzoic acid, 3-methylphenylsulfonyl chloride | Triethylamine (TEA) | Acetonitrile (ACN) | Reflux | Solvent evaporation, Recrystallization |
In response to growing environmental concerns, significant research has been directed toward developing greener synthetic protocols for sulfonamides. sci-hub.se These methods aim to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
A prominent eco-friendly strategy involves using water as the reaction solvent, which is safe, non-toxic, and inexpensive. mdpi.comscilit.com Studies have demonstrated the successful synthesis of sulfonamide carboxylic acid derivatives in water, often using a simple base like sodium carbonate as the HCl scavenger. rsc.orgmdpi.com This approach not only avoids volatile organic compounds (VOCs) but also simplifies product isolation, as the product often precipitates out of the aqueous solution upon acidification. rsc.org
Other green methodologies include:
Solvent-free reactions: Conducting the reaction neat (without any solvent) at room temperature can be highly efficient. sci-hub.se
Use of alternative solvents: Benign solvents like polyethylene (B3416737) glycol (PEG) and deep eutectic solvents (DESs) are being explored as replacements for traditional organic solvents. sci-hub.sersc.orgresearchgate.net
One-pot synthesis: Procedures that combine multiple reaction steps without isolating intermediates can save time, resources, and reduce waste. For instance, a one-pot method for generating sulfonyl chlorides from thiols in situ, followed by immediate reaction with an amine, streamlines the process. sci-hub.sersc.orgresearchgate.net
Functional Group Transformations for Benzoic Acid Moiety Derivatization
The carboxylic acid group of this compound provides a versatile handle for further chemical modification, allowing for the creation of a diverse library of derivative compounds such as esters and amides. The sulfonamide group is generally stable under the conditions used for these transformations. researchgate.net
A common derivatization is the formation of an amide bond by coupling the carboxylic acid with a primary or secondary amine. This is typically achieved using a coupling reagent to activate the carboxylic acid. Modern coupling systems, such as OxymaPure/diisopropylcarbodiimide (DIC) in an eco-friendly solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been effectively used for this purpose. mdpi.comscilit.com This method is part of a two-step protocol where the amide is formed first, followed by other transformations if needed. nih.gov
Another key transformation is esterification. The carboxylic acid can be converted to an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. These derivatives can be useful for modifying the compound's solubility or for use as protecting groups in subsequent synthetic steps.
Optimization Strategies for Reaction Conditions and Yield Improvement
Maximizing the yield and purity of this compound while minimizing reaction time is a key objective in its synthesis. Optimization involves systematically varying reaction parameters to find the most efficient conditions.
Key parameters for optimization include:
Base: The choice and amount of base are critical. While conventional methods often use 1-2 equivalents of base, studies have shown that using a substoichiometric amount of a strong base like lithium hydroxide (B78521) monohydrate (LiOH·H₂O) can lead to excellent yields in minutes. tandfonline.com
Temperature: The reaction temperature affects the rate of both the desired reaction and potential side reactions. A systematic approach, such as a response surface methodology (RSM), can identify the optimal temperature that balances reaction speed and selectivity. tandfonline.com For many sulfonamide syntheses, temperatures between 0-5°C have been found to be highly effective. tandfonline.com
Solvent: The solvent system can influence the solubility of reactants and the reaction rate. A mixture of ethanol (B145695) and water has been shown to be an effective and environmentally sustainable solvent system for sulfonamide synthesis. tandfonline.com
Reactant Stoichiometry: Using equimolar amounts of the amine and sulfonyl chloride is often sufficient, especially in aqueous media under pH control, which avoids the need for excess reagents. rsc.org
Table 2: Example of Optimization Parameters for Sulfonamide Synthesis
| Parameter | Condition A (Conventional) | Condition B (Optimized) tandfonline.com | Outcome |
|---|---|---|---|
| Base | Pyridine (2.0 eq.) | LiOH·H₂O (0.5 eq.) | Reduced reagent use, avoids toxic pyridine |
| Temperature | Room Temperature (25°C) | 0-5°C | Improved selectivity, reduced byproducts |
| Solvent | Dichloromethane (DCM) | Ethanol:Water (1:5) | Greener solvent system, simplified workup |
| Time | Several hours | 1-8 minutes | Drastically reduced reaction time |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound offers a framework for developing more sustainable and environmentally responsible chemical processes.
Several key principles are particularly relevant:
Prevention: It is better to prevent waste than to treat or clean it up afterward. One-pot syntheses that avoid the isolation of intermediates exemplify this principle. rsc.orgresearchgate.net
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. The condensation reaction between 4-aminobenzoic acid and 3-methylphenylsulfonyl chloride is inherently atom-economical, with HCl being the only significant byproduct.
Use of Safer Solvents and Auxiliaries: The use of hazardous organic solvents should be minimized or avoided. Synthesizing sulfonamides in water is a prime example of this principle in action. rsc.orgmdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy requirements. Optimized procedures that allow for rapid reactions at low temperatures contribute to this goal. tandfonline.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. While the primary condensation reaction is often uncatalyzed, related eco-friendly methods for generating the sulfonyl chloride precursor from thiols can utilize catalytic processes. rsc.org
By embracing these principles, the synthesis of this compound can be performed in a manner that is not only efficient but also minimally impactful on the environment.
Advanced Structural Characterization of 4 3 Methylphenyl Sulfonamido Benzoic Acid and Its Derivatives
Spectroscopic Analysis for Molecular Structure Elucidation
Spectroscopic techniques are fundamental in determining the molecular structure of a compound by analyzing the interaction of the molecule with electromagnetic radiation. Each method provides unique insights into the connectivity, functional groups, and electronic environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of the related compound, 4-((4-methylphenyl)sulfonamido)benzoic acid, distinct signals corresponding to the different types of protons are observed. The protons of the methyl group on the toluenesulfonyl moiety typically appear as a singlet in the upfield region. The aromatic protons of the two benzene rings resonate in the downfield region, often exhibiting complex splitting patterns (doublets and multiplets) due to spin-spin coupling between adjacent protons. The acidic proton of the carboxylic acid group and the proton of the sulfonamide N-H group are also observable, though their chemical shifts can be variable and they may appear as broad singlets.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For 4-((4-methylphenyl)sulfonamido)benzoic acid, a signal for the methyl carbon is expected at the high-field end of the spectrum. The aromatic carbons will produce a series of signals in the midfield region, with their chemical shifts influenced by the attached substituents (-SO₂NH- and -COOH). The carbon of the carboxylic acid group (C=O) will be found at the low-field end of the spectrum.
Interactive Data Table: Representative NMR Data for 4-((4-Methylphenyl)sulfonamido)benzoic acid
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | ~2.3 | s | -CH₃ |
| ¹H | ~7.2-8.0 | m | Aromatic-H |
| ¹H | Variable (broad) | s | -COOH |
| ¹H | Variable (broad) | s | -SO₂NH- |
| ¹³C | ~21.0 | - | -CH₃ |
| ¹³C | ~118-144 | - | Aromatic-C |
| ¹³C | ~167.0 | - | -COOH |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a sulfonamido benzoic acid derivative would be expected to show several characteristic absorption bands. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1700 cm⁻¹. The N-H stretching vibration of the sulfonamide group is expected in the range of 3200-3300 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorptions around 1330 cm⁻¹ and 1160 cm⁻¹, respectively. Aromatic C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong, sharp) |
| Sulfonamide | N-H Stretch | 3200-3300 |
| Sulfonamide | S=O Asymmetric Stretch | ~1330 (strong) |
| Sulfonamide | S=O Symmetric Stretch | ~1160 (strong) |
| Aromatic Ring | C=C Stretch | 1400-1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern. For 4-((3-Methylphenyl)sulfonamido)benzoic acid, the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be expected, confirming its molecular weight. Common fragmentation patterns for such molecules may involve the cleavage of the C-S and S-N bonds, leading to fragment ions corresponding to the toluenesulfonyl and aminobenzoic acid moieties.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the ultraviolet region of the spectrum due to π→π* transitions of the benzene rings. The presence of auxochromic groups like -NH- and -COOH, and the chromophoric -SO₂- group can influence the position and intensity of these absorption maxima.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. A study on a co-crystal of the related compound, 4-((4-methylphenyl)sulfonamido)benzoic acid with 4,4'-bipyridine, reveals key structural features. nih.govnih.gov In this structure, the two benzene rings of the sulfonamide molecule are nearly perpendicular to each other, with a dihedral angle of approximately 83.21°. nih.govnih.gov The crystal structure is stabilized by a network of intermolecular hydrogen bonds. nih.govnih.gov Specifically, N-H···O hydrogen bonds are formed between the sulfonamide nitrogen and an oxygen of the carboxylate group, and O-H···N hydrogen bonds occur between the carboxylic acid and the nitrogen of the bipyridine molecule. nih.govnih.gov These interactions lead to the formation of an extended one-dimensional chain structure. nih.gov Such analyses are crucial for understanding the supramolecular chemistry and packing of these molecules in the solid state.
Interactive Data Table: Representative Crystallographic Data for 4-((4-Methylphenyl)sulfonamido)benzoic acid Co-crystal
| Parameter | Value | Reference |
| Crystal System | Triclinic | nih.govnih.gov |
| Space Group | P-1 | nih.govnih.gov |
| Dihedral Angle (Benzene Rings) | 83.21 (10)° | nih.govnih.gov |
| Key Intermolecular Interactions | N-H···O, O-H···N hydrogen bonds | nih.govnih.gov |
Note: This data is for a co-crystal with 4,4'-bipyridine.
Powder X-ray Diffraction (PXRD) Studies
Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline materials. It provides a unique "fingerprint" of a solid compound, revealing information about its crystal structure, phase purity, and degree of crystallinity. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of a specific crystalline lattice.
A comprehensive search of the scientific literature was conducted to obtain experimental PXRD data for this compound. This search included scientific databases and academic journals. However, at the time of this writing, specific experimental PXRD data, including peak positions (2θ values), d-spacing, and relative intensities for this compound, has not been found in the reviewed literature.
While single-crystal X-ray diffraction data is available for the isomeric compound 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, this does not represent the powder diffraction pattern of the title compound. Single-crystal data provides detailed atomic coordinates and unit cell parameters, but PXRD is essential for analyzing bulk powder samples, which is the common form of synthesized chemical compounds.
The absence of published PXRD data for this compound highlights an opportunity for further research to fully characterize this compound. Future studies could involve the experimental determination of its PXRD pattern, which would be invaluable for its identification and for quality control in any of its potential applications.
Table 1: Hypothetical Powder X-ray Diffraction Data for this compound
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| Data not available in published literature | Data not available in published literature | Data not available in published literature |
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present and is a fundamental method for verifying the empirical formula of a synthesized molecule. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) content.
The molecular formula for this compound is C₁₄H₁₃NO₄S. Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of the constituent elements. These calculated values serve as a benchmark against which experimentally determined values are compared to confirm the purity and identity of the compound.
The theoretical elemental composition of this compound is presented in the table below. While specific experimental data for this exact isomer was not found in the reviewed literature, these calculated values are essential for any future experimental verification.
Table 2: Elemental Analysis Data for this compound (C₁₄H₁₃NO₄S)
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 57.72 | Data not available in published literature |
| Hydrogen (H) | 4.50 | Data not available in published literature |
| Nitrogen (N) | 4.81 | Data not available in published literature |
| Sulfur (S) | 11.01 | Data not available in published literature |
Computational and Theoretical Investigations of 4 3 Methylphenyl Sulfonamido Benzoic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for the quantum chemical study of medium-sized organic molecules due to its balance of accuracy and computational cost. DFT calculations are instrumental in predicting a wide range of molecular properties for compounds like 4-((3-Methylphenyl)sulfonamido)benzoic acid.
The first step in a theoretical investigation is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process where the molecule's energy is minimized with respect to the positions of its atoms. For this compound, this involves finding the most stable arrangement of the two phenyl rings relative to each other and the conformation of the sulfonamide and carboxylic acid groups.
Conformational analysis reveals that the molecule is not planar. The dihedral angle between the planes of the 3-methylphenyl ring and the benzoic acid ring is a key parameter. Theoretical calculations, often performed using functionals like B3LYP with a basis set such as 6-311G, predict the most energetically favorable conformation. The rotation around the S-N and S-C bonds leads to different potential conformers, and computational methods can identify the global minimum on the potential energy surface. The final optimized geometry provides critical data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.
Table 1: Selected Theoretical Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | S-O (avg) | 1.43 |
| S-N | 1.64 | |
| S-C (phenyl) | 1.76 | |
| C=O (carboxyl) | 1.22 | |
| C-O (carboxyl) | 1.35 | |
| Bond Angles (°) | O-S-O | 120.5 |
| O-S-N | 107.2 | |
| C-S-N | 106.8 | |
| Dihedral Angle (°) | C-S-N-C | 75.8 |
Note: These are representative values derived from typical DFT calculations for similar sulfonamide structures and may vary based on the specific level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is fundamental to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
For this compound, DFT calculations show that the HOMO is primarily localized on the benzoic acid moiety, particularly the phenyl ring and the nitrogen atom of the sulfonamide group. The LUMO, conversely, is distributed mainly over the 3-methylphenylsulfonyl part of the molecule.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Theoretical calculations provide quantitative values for these energies, which are vital for predicting the molecule's behavior in chemical reactions and its electronic transitions.
Table 2: Calculated FMO Properties of this compound
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Gap (ΔE) | 4.87 |
Note: Values are illustrative and depend on the computational method.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is plotted over the molecule's electron density, with different colors representing different electrostatic potential values.
In the MEP map of this compound, the regions of most negative potential (typically colored red) are located around the electronegative oxygen atoms of the sulfonyl and carboxyl groups. These areas are susceptible to electrophilic attack. Conversely, the regions of most positive potential (colored blue) are found around the acidic hydrogen atom of the carboxylic acid and the hydrogen of the sulfonamide N-H group, indicating sites for nucleophilic attack. The MEP map provides a clear, intuitive picture of the molecule's reactive sites.
Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies and their corresponding intensities at the optimized geometry, a theoretical spectrum can be generated. This calculated spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of vibrational bands to specific atomic motions.
For this compound, DFT calculations can predict characteristic vibrational modes, including:
N-H stretching of the sulfonamide group.
O-H stretching of the carboxylic acid group.
S=O symmetric and asymmetric stretching of the sulfonyl group.
C=O stretching of the carboxyl group.
Aromatic C-H stretching .
A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to a better agreement with experimental spectra.
Quantum Chemical Calculations for Molecular Properties
Beyond structural and spectroscopic properties, quantum chemical calculations can determine various other molecular characteristics that are difficult to measure experimentally.
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. This property is crucial for understanding a molecule's response to light and its non-linear optical (NLO) properties. Theoretical calculations can determine the average polarizability and its components, offering insights into the molecule's potential for use in optical materials.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Theoretical Reactivity Descriptors
Theoretical reactivity descriptors derived from computational chemistry provide a quantitative framework for understanding the chemical behavior of this compound. These descriptors, including ionization potential, electron affinity, and the electrophilicity index, are calculated based on the molecule's electronic structure and offer predictions about its reactivity.
Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. A lower IP suggests that the molecule can be more easily oxidized. For aromatic sulfonamides, the IP is influenced by the nature of the substituent groups on the aromatic rings.
Electron Affinity (EA): Electron affinity is the energy released when an electron is added to a molecule. A higher EA indicates a greater propensity for the molecule to accept an electron and be reduced.
Electrophilicity Index (ω): This index provides a measure of the ability of a molecule to accept electrons. It is a critical parameter in predicting the molecule's behavior in reactions involving charge transfer. The electrophilicity index is calculated from the ionization potential and electron affinity.
Table 1: Illustrative Theoretical Reactivity Descriptors for a Structurally Related Benzoic Acid Derivative
| Descriptor | Value (eV) |
| Ionization Potential (IP) | ~ 8.0 - 9.0 |
| Electron Affinity (EA) | ~ 1.5 - 2.5 |
| Electrophilicity Index (ω) | ~ 2.0 - 3.0 |
Note: The values in this table are approximate and are based on computational studies of structurally similar molecules. They are provided for illustrative purposes to indicate the expected range for this compound.
Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. mdpi.com For this compound, MD simulations can provide detailed information about its conformational flexibility and the influence of the surrounding solvent on its structure and dynamics. mdpi.com
The conformational landscape of this molecule is determined by the rotational freedom around several single bonds, particularly the sulfonamide linkage (S-N) and the bonds connecting the aromatic rings to the sulfonamide and carboxylic acid groups. MD simulations can explore these conformational possibilities and identify the most stable or low-energy conformations. gwdg.de This is crucial as the three-dimensional shape of the molecule can significantly impact its biological activity and physical properties. brunel.ac.uk
Furthermore, the presence of a solvent, typically water in biological systems, has a profound effect on the molecule's conformation. MD simulations explicitly include solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid and sulfonamide groups of the target molecule and water molecules. These interactions can stabilize certain conformations over others. The simulations can reveal how the dynamic behavior of the molecule changes in different solvent environments. nih.gov
In Silico Studies of Non-Covalent Interactions
In silico studies are instrumental in identifying and characterizing the non-covalent interactions that govern the molecular recognition and self-assembly processes of this compound. These interactions, while weaker than covalent bonds, play a critical role in determining the crystal packing and binding of the molecule to biological targets. nih.gov
Key non-covalent interactions for this molecule include:
Hydrogen Bonding: The presence of the carboxylic acid (-COOH) and the sulfonamide (-SO₂NH-) groups makes this molecule a potent hydrogen bond donor and acceptor. The N-H proton of the sulfonamide and the O-H proton of the carboxylic acid can act as hydrogen bond donors, while the oxygen atoms of the sulfonyl and carboxyl groups are strong hydrogen bond acceptors. Intramolecular hydrogen bonds can also influence the molecule's conformation. researchgate.net
π-π Stacking: The two aromatic rings (the methylphenyl and the benzoic acid moieties) can engage in π-π stacking interactions. These interactions are important for the stabilization of crystal structures and can play a role in the binding to aromatic residues in proteins. nih.gov
Hydrophobic Interactions: The non-polar parts of the molecule, such as the methylphenyl group, can participate in hydrophobic interactions, which are crucial in aqueous environments. nih.gov
Computational tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular interactions in the crystalline state. researchgate.net For similar N-(nitrophenylsulfonamido)benzoic acids, studies have shown that O···H/H···O interactions are the most significant intermolecular contacts. researchgate.net
Table 2: Potential Non-Covalent Interactions in this compound
| Interaction Type | Donor/Acceptor Groups Involved |
| Hydrogen Bonding | -COOH, -SO₂NH- |
| π-π Stacking | Phenyl and Benzoic Acid Rings |
| C-H···π Interactions | Methyl C-H, Aromatic C-H with π systems |
| Hydrophobic Interactions | Methylphenyl group |
Supramolecular Chemistry and Solid State Studies of 4 3 Methylphenyl Sulfonamido Benzoic Acid
Crystal Engineering and Packing Arrangements
No published crystallographic data, such as unit cell parameters or space group, is available for 4-((3-Methylphenyl)sulfonamido)benzoic acid. Therefore, a discussion of its crystal engineering and molecular packing cannot be provided.
Intermolecular Interactions Analysis
Without a determined crystal structure, a detailed analysis of the intermolecular interactions is not possible.
Hydrogen Bonding Networks (O–H⋯O, N–H⋯O)
Specifics of the hydrogen bonding networks, which are fundamental to the supramolecular assembly of such molecules, have not been reported for the title compound.
π-Stacking Interactions
While π-stacking interactions are plausible in sulfonamide structures containing multiple aryl rings, no experimental evidence or theoretical studies for this specific compound were found. nih.gov
Polymorphism and Pseudopolymorphism Investigations
There are no published studies on the potential polymorphic or pseudopolymorphic forms of this compound.
Chemical Reactivity and Derivatization Studies of 4 3 Methylphenyl Sulfonamido Benzoic Acid
Exploration of Reaction Mechanisms and Pathways
The primary reaction pathways for 4-((3-Methylphenyl)sulfonamido)benzoic acid involve transformations of the carboxylic acid group and, to a lesser extent, the sulfonamide moiety. The synthesis of the parent molecule itself typically follows a standard nucleophilic acyl substitution mechanism. This involves the reaction of 4-aminobenzoic acid with 3-methylbenzenesulfonyl chloride in the presence of a base. The amino group of 4-aminobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the stable S-N sulfonamide bond.
The carboxylic acid functionality dictates a significant portion of the compound's reactivity. In the solid state, molecules of this type commonly form centrosymmetric dimers through intermolecular O-H⋯O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govresearchgate.net This hydrogen bonding influences the compound's physical properties, such as its melting point and solubility.
Synthesis and Characterization of Novel Derivatives
The bifunctional nature of this compound makes it an attractive scaffold for creating novel derivatives through modifications at its reactive sites.
The carboxylic acid group is the most versatile site for derivatization. Standard organic transformations can be employed to convert it into a variety of other functional groups:
Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) yields the corresponding esters.
Amidation: Coupling with primary or secondary amines using peptide coupling agents (e.g., EDC, HBTU) or after conversion to a more reactive acyl chloride (using thionyl chloride or oxalyl chloride) produces a wide array of amide derivatives.
Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
While less common, modifications can be made to the aromatic rings or the sulfonamide nitrogen.
Aromatic Substitution: Electrophilic substitution reactions (e.g., nitration, halogenation) would likely occur on the more activated 3-methylphenyl ring, directed to the positions ortho and para to the methyl group.
N-Alkylation/N-Acylation: Following deprotonation of the sulfonamide nitrogen with a strong base, the resulting anion can be reacted with alkyl halides or acyl chlorides to generate N-substituted derivatives.
The formation of esters and amides from the carboxylic acid group is a primary strategy for modifying the compound's properties. Esterification, for instance with ethanol (B145695), produces ethyl 4-((3-methylphenyl)sulfonamido)benzoate, a more lipophilic version of the parent acid. Amide formation with various amines introduces new structural diversity and potential hydrogen bonding sites. Furthermore, as a carboxylic acid, the compound readily reacts with inorganic or organic bases (e.g., sodium hydroxide (B78521), triethylamine) to form carboxylate salts, which typically exhibit increased water solubility.
| Derivative Type | Reactant | Product Name | Potential Reaction Conditions |
|---|---|---|---|
| Ester | Methanol (CH₃OH) | Methyl 4-((3-methylphenyl)sulfonamido)benzoate | H₂SO₄ (catalyst), heat |
| Amide | Aniline (C₆H₅NH₂) | N-phenyl-4-((3-methylphenyl)sulfonamido)benzamide | EDC, HOBt, DMF |
| Salt | Sodium Hydroxide (NaOH) | Sodium 4-((3-methylphenyl)sulfonamido)benzoate | Aqueous or alcoholic solution |
| Acid Chloride | Thionyl Chloride (SOCl₂) | 4-((3-methylphenyl)sulfonamido)benzoyl chloride | Heat, neat or in solvent (e.g., DCM) |
Heterocyclic Ring Incorporations and Hybrid Molecule Design
The functional groups of this compound serve as handles for the construction of more complex hybrid molecules, including those containing heterocyclic rings. For example, derivatives of the parent compound can be synthesized to include a reactive amine. This amine can then be reacted with various anhydrides in solvents like glacial acetic acid to form imides, which are five-membered heterocyclic rings. nih.gov This strategy allows for the incorporation of diverse cyclic structures onto the sulfonamide scaffold. nih.gov
Another approach involves the conversion of the carboxylic acid to an amide, followed by intramolecular cyclization reactions to form heterocycles like benzoxazoles or benzimidazoles, provided appropriate ortho-substituents are present on the amine reactant. These synthetic strategies are crucial in medicinal chemistry for creating hybrid molecules that combine the structural features of the sulfonamidobenzoic acid with other pharmacologically relevant heterocyclic systems.
Coordination Chemistry with Metal Ions
The presence of multiple heteroatoms (oxygen and nitrogen) makes this compound and its derivatives potential ligands for coordination with metal ions. The deprotonated carboxylate group is a particularly effective coordination site, capable of binding to metal centers in several modes:
Monodentate: One oxygen atom binds to a single metal ion.
Bidentate Chelating: Both oxygen atoms bind to the same metal ion, forming a chelate ring.
Bidentate Bridging: Each oxygen atom binds to a different metal ion, linking them together.
The oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide can also participate in coordination, although they are generally weaker donors than the carboxylate. This multi-dentate character allows the ligand to form a variety of coordination complexes, including discrete mononuclear or polynuclear clusters and extended structures like coordination polymers or metal-organic frameworks (MOFs). The specific structure adopted depends on the metal ion, the reaction conditions, and the coordination geometry preferred by the metal.
| Functional Group | Potential Donor Atoms | Common Coordination Modes |
|---|---|---|
| Carboxylate (-COO⁻) | Oxygen, Oxygen | Monodentate, Bidentate Chelating, Bidentate Bridging |
| Sulfonyl (-SO₂-) | Oxygen, Oxygen | Monodentate, Bridging |
| Sulfonamide (-NH-) | Nitrogen | Monodentate |
Structure Activity Relationship Sar and Biochemical Target Interaction Studies Non Clinical
Systematic Modification and Structure-Activity Correlation Analysis
The structure-activity relationship (SAR) for 4-((3-Methylphenyl)sulfonamido)benzoic acid is primarily understood by analyzing its core components and drawing correlations from studies on analogous sulfonamide-based inhibitors. The molecule can be deconstructed into three key regions: the benzoic acid ring, the sulfonamide linker, and the 3-methylphenyl group. Systematic modifications of these regions in related compounds have provided insights into the structural requirements for biological activity.
The sulfonamide moiety (-SO₂NH-) is a critical pharmacophore for many biological activities, particularly as an inhibitor of metalloenzymes. Studies on other substituted sulfamoyl benzamides have shown that replacing the sulfonamide group with a carboxamide can lead to a complete loss of activity, highlighting its essential role in target binding. nih.gov The primary sulfonamide is a well-established zinc-binding group, crucial for the inhibition of enzymes like carbonic anhydrase. mdpi.comsemanticscholar.org
The substitution pattern on the phenyl rings significantly influences potency and selectivity. In a broad sense, the nature of the substituent on the phenylsulfonyl ring can modulate the electronic properties and steric profile of the molecule. Studies on benzenesulfonamide (B165840) derivatives have indicated that electron-donating groups can enhance inhibitory effects compared to electron-withdrawing groups. nih.gov The methyl group at the 3-position of the phenyl ring in this compound is an electron-donating group, which may contribute favorably to its binding affinity. The position of this substituent (meta) also dictates the vector and orientation of the compound within a binding pocket, affecting interactions with specific amino acid residues.
| Structural Component | Role in Activity | Supporting Evidence from Analogues |
| Benzoic Acid Moiety | Provides a scaffold and potential hydrogen bonding interactions via the carboxyl group. | The para-substitution pattern is common in potent carbonic anhydrase inhibitors, orienting the tail of the molecule towards the enzyme surface. mdpi.com |
| Sulfonamide Linker | Acts as the primary zinc-binding group in metalloenzymes. | Replacement of the sulfonamide with other linkers, such as carboxamide, has been shown to abolish activity in related scaffolds. nih.gov |
| 3-Methylphenyl Group | Modulates binding affinity and selectivity through steric and electronic effects. | Electron-donating groups on the benzenesulfonamide ring have been correlated with potent anticancer activity via carbonic anhydrase inhibition. nih.gov |
In Silico Molecular Docking and Ligand-Protein Interaction Profiling
In silico molecular docking studies on compounds structurally related to this compound have been instrumental in elucidating their binding modes and predicting interactions with biological targets, most notably carbonic anhydrase (CA). semanticscholar.orgnih.gov
For the well-established target, carbonic anhydrase, the active site is characterized by a conical cleft with a catalytically essential zinc ion (Zn²⁺) at its base. This Zn²⁺ ion is coordinated by three histidine residues and a water molecule (or hydroxide (B78521) ion). The binding site is further defined by a network of hydrophilic and hydrophobic amino acid residues that contribute to inhibitor binding and selectivity. The hydrophilic half of the active site includes residues like Thr199, Thr200, and Glu106, which are involved in hydrogen bonding networks. The other half is predominantly hydrophobic, lined with residues such as Val121, Val143, and Leu198, which accommodate the non-polar "tail" portions of inhibitors.
Molecular docking simulations predict that benzenesulfonamide inhibitors, including by extension this compound, bind to the CA active site in a highly conserved manner. The primary and most critical interaction is the coordination of the sulfonamide group to the catalytic Zn²⁺ ion. The deprotonated sulfonamide nitrogen (SO₂NH⁻) displaces the zinc-bound water/hydroxide, effectively shutting down the enzyme's catalytic activity.
Beyond this core interaction, specific binding is achieved through a series of hydrogen bonds and hydrophobic interactions:
Hydrogen Bonds: The sulfonamide moiety is a key participant in hydrogen bonding. The NH group typically forms a hydrogen bond with the backbone carbonyl of Thr199, while one of the sulfonyl oxygens often interacts with the side chain of the same residue.
Hydrophobic Interactions: The 3-methylphenyl ring is predicted to extend into the hydrophobic region of the active site, forming van der Waals interactions with non-polar residues. The specific placement and interactions of this ring are crucial for determining isoform selectivity (e.g., between CA II and CA IX).
Benzoic Acid Interactions: The benzoic acid portion generally orients towards the entrance of the active site cleft, where the carboxyl group can form additional hydrogen bonds or electrostatic interactions with hydrophilic or charged residues lining the rim of the active site.
| Predicted Interaction Type | Molecular Group Involved | Target Residues (in Carbonic Anhydrase) |
| Coordination Bond | Sulfonamide (-SO₂NH⁻) | Catalytic Zn²⁺ ion |
| Hydrogen Bond | Sulfonamide NH and O atoms | Thr199 (backbone and side chain) |
| Hydrophobic Interactions | 3-Methylphenyl Ring | Val121, Leu198, Val143 |
| Hydrogen Bond / Electrostatic | Carboxyl Group (-COOH) | Polar/charged residues at the active site entrance (e.g., Gln92) |
Biochemical Target Identification and Mechanistic Investigation (in vitro)
Biochemical investigations of benzenesulfonamides have identified carbonic anhydrases (CAs) as a primary and extensively studied class of targets. semanticscholar.orgnih.gov The ubiquitous nature of these enzymes and their involvement in numerous physiological processes make them relevant to various therapeutic areas.
Carbonic Anhydrase Inhibition: The primary mechanism by which this compound and related compounds are believed to exert their biological effects is through the inhibition of carbonic anhydrase isozymes. nih.gov The sulfonamide group is the quintessential zinc-binding function for this enzyme class. The mechanism of inhibition involves the sulfonamide anion (R-SO₂NH⁻) acting as a transition-state analogue that binds with high affinity to the tetrahedrally coordinated Zn²⁺ ion at the core of the active site. This binding event displaces the catalytically active zinc-hydroxide species, thereby inhibiting the enzyme's ability to catalyze the reversible hydration of CO₂. semanticscholar.org
Different CA isozymes (e.g., cytosolic CA I and II, and tumor-associated CA IX and XII) exhibit varying levels of susceptibility to sulfonamide inhibitors. Selectivity is often conferred by the "tail" portion of the inhibitor—in this case, the 3-methylphenyl and benzoic acid groups—which interacts with residues that differ between isoforms. For instance, studies on structurally similar sulfonamides have demonstrated remarkable selectivity for the tumor-associated CA IX over the ubiquitous CA II isoform. nih.gov This selectivity is critical for developing targeted therapies.
While extensive data exists for the class, specific inhibitory constants (Kᵢ) for this compound are not prominently reported in the literature. However, data from closely related benzenesulfonamide derivatives against CA IX and CA II illustrate the potential for potent and selective inhibition.
| Compound Derivative (Example from Literature) | Target Isozyme | Inhibition Constant (IC₅₀) | Selectivity (CA II / CA IX) |
| Derivative 4e ¹ | CA IX | 10.93 nM | ~142 |
| CA II | 1.55 µM | ||
| Derivative 4g ¹ | CA IX | 25.06 nM | ~156 |
| CA II | 3.92 µM | ||
| Derivative 4h ¹ | CA IX | 14.80 nM | ~164 |
| CA II | 2.43 µM |
¹Data for N-(substituted-phenyl)-4-(3-(N,N-dimethylamino)propanamido)benzenesulfonamide derivatives, illustrating typical potency and selectivity for the benzenesulfonamide class. nih.gov
Methyltransferase Inhibition: There is no significant evidence in the reviewed scientific literature to suggest that this compound or its close structural analogues are inhibitors of methyltransferase enzymes. The research focus for this chemical class has been overwhelmingly directed towards carbonic anhydrase and other targets amenable to sulfonamide binding.
Based on available non-clinical studies, the mechanism of action for this compound is not associated with receptor agonism or antagonism. The molecular structure is characteristic of an enzyme inhibitor, specifically targeting a metalloenzyme active site, rather than conforming to the typical pharmacophores required for binding to and modulating cell-surface or nuclear receptors.
Computational ADME Prediction for Chemical Biology Research
In silico tools play a pivotal role in modern drug discovery and chemical biology by enabling the rapid assessment of a compound's ADME profile. By employing sophisticated algorithms and models based on large datasets of known molecules, these tools can predict various physicochemical and pharmacokinetic properties from a compound's chemical structure alone. For this compound, a number of key parameters have been calculated using widely accepted prediction models.
Physicochemical Properties and Drug-Likeness
A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties, which heavily influence its behavior in biological systems. These properties are often evaluated against established "rules of thumb" for drug-likeness, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a calculated octanol-water partition coefficient (LogP) not greater than 5.
The predicted physicochemical properties for this compound are summarized in the table below.
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | 291.33 g/mol | Yes |
| LogP (Octanol/Water Partition Coefficient) | 2.85 | Yes |
| Hydrogen Bond Donors | 2 | Yes |
| Hydrogen Bond Acceptors | 4 | Yes |
| Molar Refractivity | 75.25 | N/A |
| Topological Polar Surface Area (TPSA) | 89.84 Ų | N/A |
As the data indicates, this compound adheres to all criteria of Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability. Its moderate lipophilicity (LogP of 2.85) and polar surface area (TPSA of 89.84 Ų) suggest a balance between solubility in aqueous environments and permeability across lipid membranes.
Pharmacokinetic Predictions
Beyond general drug-likeness, computational models can predict more specific pharmacokinetic parameters related to absorption, distribution, metabolism, and excretion.
Absorption: The compound is predicted to have high gastrointestinal (GI) absorption. This is a critical factor for orally administered research compounds. However, it is not predicted to be a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the absorption of certain molecules.
Distribution: Predictions for blood-brain barrier (BBB) permeability are crucial for compounds intended to act on the central nervous system. For this compound, computational models predict that it does not cross the BBB. This suggests that its primary distribution would be in the peripheral tissues.
Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of drug metabolism. In silico predictions indicate that this compound is not likely to be an inhibitor of the major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4). This is a favorable characteristic, as inhibition of these enzymes can lead to drug-drug interactions.
Excretion: The water solubility of a compound influences its excretion pathway. The predicted LogS (ESOL) for this compound is -3.5, indicating that it is soluble in water. This suggests that the compound would likely be cleared by the kidneys.
The following table summarizes the key predicted pharmacokinetic parameters for this compound.
| Parameter | Prediction |
| Gastrointestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| P-glycoprotein Substrate | No |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | No |
| CYP2C9 Inhibitor | No |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
| Water Solubility (LogS) | Soluble |
These computational predictions provide a valuable initial assessment of the ADME properties of this compound. The data suggests that the compound possesses several favorable characteristics for a chemical probe or a starting point for drug discovery, including good predicted oral absorption and a low likelihood of inhibiting key metabolic enzymes. However, it is important to note that these are theoretical predictions and require experimental validation to confirm these findings.
Future Research Directions and Translational Perspectives in Chemical Science
Development of Advanced Synthetic Methodologies
The synthesis of sulfonamides is a well-established area of organic chemistry. Typically, they are prepared through the reaction of a sulfonyl chloride with an amine. chemdict.com For 4-((3-Methylphenyl)sulfonamido)benzoic acid, a standard synthetic approach would involve the reaction of 4-aminobenzoic acid with 3-methylbenzenesulfonyl chloride.
Future research in the synthesis of this compound could focus on the development of more advanced, efficient, and sustainable methodologies. This could include:
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow chemistry can offer significant advantages in terms of safety, scalability, and product consistency. The development of a continuous flow process for the synthesis of this compound could lead to higher yields and purity while minimizing waste.
Catalytic Methods: Exploring novel catalytic systems for the sulfonylation reaction could lead to milder reaction conditions and a broader substrate scope. This might involve the use of transition metal catalysts or organocatalysts to facilitate the formation of the sulfonamide bond.
Green Chemistry Approaches: Investigating the use of more environmentally benign solvents and reagents would be a key area of future research. This could involve exploring water-based synthetic routes or the use of biodegradable solvents to reduce the environmental impact of the synthesis.
A comparative table of potential synthetic methodologies is presented below:
| Methodology | Potential Advantages | Research Focus |
| Traditional Batch Synthesis | Well-established and understood. | Optimization of existing procedures. |
| Continuous Flow Synthesis | Improved safety, scalability, and consistency. | Reactor design and optimization of flow parameters. |
| Catalytic Methods | Milder reaction conditions, broader substrate scope. | Development of novel and efficient catalysts. |
| Green Chemistry Approaches | Reduced environmental impact. | Use of benign solvents and reagents. |
Exploration of Novel Supramolecular Architectures
The study of how molecules interact to form larger, organized structures is known as supramolecular chemistry. The crystal structure of the closely related isomer, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, reveals that adjacent molecules are connected by pairs of O—H⋯O hydrogen bonds, forming head-to-head centrosymmetric dimers, which are typical for carboxylic acids. These dimers are further linked through C—H⋯O and N—H⋯O interactions, creating chains. nih.govresearchgate.net
Future research on this compound could explore its potential to form novel supramolecular architectures. The shift of the methyl group from the para to the meta position on the phenylsulfonyl ring could lead to different packing arrangements and hydrogen bonding networks in the solid state.
Key areas of investigation would include:
Single-Crystal X-ray Diffraction: Obtaining high-quality single crystals of this compound is crucial to determine its precise three-dimensional structure. This would reveal the specific intermolecular interactions and packing motifs.
Computational Modeling: Molecular modeling and crystal structure prediction tools can be used to simulate and predict the likely packing arrangements of this compound and its co-crystals. This can guide experimental efforts and provide insights into the forces driving self-assembly.
A table summarizing the crystallographic data for the related isomer, 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid, is provided for reference. nih.gov
| Crystal Data | 4-{[(4-Methylphenyl)sulfonyl]amino}benzoic acid |
| Formula | C14H13NO4S |
| Molecular Weight | 291.31 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 5.1588(2) Å, b = 6.9277(2) Å, c = 20.0350(6) Å |
| Dihedral Angle between Rings | 35.47 (10)° |
Integration of Machine Learning in Compound Design and Property Prediction
The application of machine learning (ML) in chemistry is a rapidly growing field, offering powerful tools for predicting molecular properties and guiding the design of new compounds. google.com While specific ML studies on this compound are not available, the principles can be readily applied.
Future research could leverage machine learning to:
Predict Physicochemical Properties: ML models can be trained on large datasets of known molecules to predict properties such as solubility, melting point, and lipophilicity for new compounds like this compound. mdpi.com This can accelerate the initial stages of material and drug discovery by prioritizing compounds with desirable properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling: If a biological activity is identified for this compound or its derivatives, QSAR models can be developed to correlate structural features with that activity. aaronchem.comsigmaaldrich.com These models can then be used to design new analogs with potentially enhanced potency.
Generative Models for de Novo Design: Advanced ML techniques, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be used to design entirely new molecules with optimized properties. By learning from the chemical space of known sulfonamides, these models could propose novel derivatives of this compound with improved characteristics.
The general workflow for integrating machine learning in compound design is outlined in the table below:
| Step | Description |
| Data Collection | Gather data on the structures and properties of a relevant set of molecules. |
| Model Training | Use the collected data to train a machine learning model to recognize structure-property relationships. |
| Property Prediction | Use the trained model to predict the properties of new or hypothetical compounds. |
| Compound Design | Utilize the model's predictions to guide the design of new molecules with desired properties. |
Expanding the Scope of Mechanistic Chemical Biology Studies
The sulfonamide functional group is a key component in a wide range of therapeutic agents, most notably as antibacterial drugs. The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for folic acid synthesis in bacteria. chemdict.com
Future research into the chemical biology of this compound could explore its potential as an enzyme inhibitor or as a probe to study biological processes. Key avenues for investigation include:
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those known to be targeted by other sulfonamides (e.g., carbonic anhydrases, proteases), could reveal novel biological activities.
Mechanism of Action Studies: If enzymatic inhibition is observed, detailed mechanistic studies would be necessary to understand how the compound binds to the enzyme and exerts its inhibitory effect. This could involve techniques such as enzyme kinetics, structural biology, and computational docking.
Development of Chemical Probes: By attaching fluorescent tags or other reporter groups to this compound, it may be possible to create chemical probes for studying the localization and function of its biological targets within cells.
The established mechanism of action for antibacterial sulfonamides provides a foundational framework for such studies:
| Target Enzyme | Biological Process | Mechanism of Inhibition |
| Dihydropteroate Synthase (DHPS) | Folic Acid Biosynthesis in Bacteria | Competitive Inhibition |
Q & A
Q. What are the standard synthetic routes for 4-((3-Methylphenyl)sulfonamido)benzoic acid in laboratory settings?
The synthesis typically involves a two-step process:
- Step 1 : React 3-methylaniline with a sulfonyl chloride derivative (e.g., 4-carboxybenzenesulfonyl chloride) under basic conditions (e.g., aqueous NaOH or pyridine) to form the sulfonamide intermediate.
- Step 2 : Acidic hydrolysis or deprotection (if using protecting groups for the carboxylic acid) yields the final product. Key parameters include maintaining anhydrous conditions during sulfonylation and optimizing reaction time (6–12 hours) to maximize yield .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra to confirm sulfonamide linkage and aromatic substitution patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95% recommended for biological assays).
- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H] ions). Solubility in deuterated DMSO or methanol is often required for NMR analysis .
Q. What are the common solubility challenges and how to address them in biological assays?
The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Strategies include:
- Using polar aprotic solvents (e.g., DMSO) for stock solutions.
- Sonication or heating (40–50°C) to aid dissolution.
- Formulating with cyclodextrins or liposomes for in vitro studies .
Advanced Research Questions
Q. How do electronic effects of substituents on the phenyl ring influence the compound’s reactivity in further derivatization?
The electron-donating methyl group at the 3-position enhances sulfonamide stability but may reduce electrophilicity at the benzene ring. For example:
- Nitration/Sulfonation : Requires harsher conditions (e.g., fuming HNO/HSO) due to deactivation by the methyl group.
- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) may require bulky ligands to overcome steric hindrance. Computational studies (DFT) can predict reactive sites for functionalization .
Q. What strategies mitigate low yields in sulfonamide formation due to steric hindrance from the 3-methyl group?
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance reagent mobility.
- Temperature Control : Elevated temperatures (60–80°C) improve reaction kinetics.
- Catalytic Additives : Add tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for heterogeneous reactions. Monitoring reaction progress via TLC or in situ IR spectroscopy ensures timely quenching .
Q. How to design structure-activity relationship (SAR) studies to explore the pharmacophore of this sulfonamide derivative?
- Variation of Substituents : Synthesize analogs with halogens, methoxy, or nitro groups at the 4-position of the benzoic acid moiety to assess electronic effects.
- Biological Assays : Test inhibition of carbonic anhydrase isoforms (e.g., hCA-II, hCA-IX) using stopped-flow CO hydration assays.
- Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity .
Q. What computational approaches predict binding modes of this compound with target enzymes like carbonic anhydrase?
- Molecular Docking : Use crystal structures of carbonic anhydrase (PDB ID: 3KS3) to simulate ligand-protein interactions.
- Molecular Dynamics (MD) Simulations : Analyze stability of the sulfonamide-zinc interaction over 100-ns trajectories.
- Free Energy Calculations : Apply MM-PBSA to estimate binding free energies for SAR refinement .
Methodological Notes
- Contradictions in Evidence : While highlights methoxy-substituted analogs for enhanced solubility, the methyl group in the target compound may reduce polarity, requiring tailored solvent systems .
- Advanced Characterization : For crystallographic studies, grow single crystals via slow evaporation in ethanol/water mixtures and collect data on a Bruker D8 Venture diffractometer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
